methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted aniline, and a methoxy group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-chloro-4-methoxyaniline. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as palladium tetratriphenylphosphine or palladium acetate may be used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy substituents on the aniline ring may enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate: Similar structure but lacks the chloro substituent.
Methyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate: Similar structure but with different substitution patterns on the aniline ring.
Uniqueness
The presence of the chloro substituent in methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties. This unique feature may contribute to its specific biological activities and applications in research .
Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-31-21-13-12-16(14-19(21)24)26(33(29,30)17-8-4-3-5-9-17)15-22(27)25-20-11-7-6-10-18(20)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBFMABHFXIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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